molecular formula C21H33NO6 B3940094 [3-(Dimethylamino)-2,2-dimethylpropyl] 2-benzylpentanoate;oxalic acid

[3-(Dimethylamino)-2,2-dimethylpropyl] 2-benzylpentanoate;oxalic acid

Cat. No.: B3940094
M. Wt: 395.5 g/mol
InChI Key: KGMNHNQQRKQKPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(Dimethylamino)-2,2-dimethylpropyl] 2-benzylpentanoate;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a dimethylamino group, a dimethylpropyl chain, and a benzylpentanoate moiety, combined with oxalic acid. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Dimethylamino)-2,2-dimethylpropyl] 2-benzylpentanoate;oxalic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is the alkylation of 2-benzylpentanoic acid with 3-(dimethylamino)-2,2-dimethylpropyl chloride in the presence of a base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can significantly improve the scalability of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[3-(Dimethylamino)-2,2-dimethylpropyl] 2-benzylpentanoate;oxalic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced by other nucleophiles like halides or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

[3-(Dimethylamino)-2,2-dimethylpropyl] 2-benzylpentanoate;oxalic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism by which [3-(Dimethylamino)-2,2-dimethylpropyl] 2-benzylpentanoate;oxalic acid exerts its effects is primarily through its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes or receptors. Additionally, the benzylpentanoate moiety may facilitate hydrophobic interactions, enhancing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Dimethylaminopropyl)methacrylamide: Shares the dimethylamino group and is used in polymer synthesis.

    2-(Dimethylamino)ethyl methacrylate: Another compound with a dimethylamino group, commonly used in the production of polymers and coatings.

Uniqueness

What sets [3-(Dimethylamino)-2,2-dimethylpropyl] 2-benzylpentanoate;oxalic acid apart from similar compounds is its unique combination of functional groups, which allows it to participate in a broader range of chemical reactions and applications. Its structural complexity also provides opportunities for the development of novel materials and therapeutic agents.

Properties

IUPAC Name

[3-(dimethylamino)-2,2-dimethylpropyl] 2-benzylpentanoate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO2.C2H2O4/c1-6-10-17(13-16-11-8-7-9-12-16)18(21)22-15-19(2,3)14-20(4)5;3-1(4)2(5)6/h7-9,11-12,17H,6,10,13-15H2,1-5H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGMNHNQQRKQKPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC1=CC=CC=C1)C(=O)OCC(C)(C)CN(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(Dimethylamino)-2,2-dimethylpropyl] 2-benzylpentanoate;oxalic acid
Reactant of Route 2
Reactant of Route 2
[3-(Dimethylamino)-2,2-dimethylpropyl] 2-benzylpentanoate;oxalic acid
Reactant of Route 3
Reactant of Route 3
[3-(Dimethylamino)-2,2-dimethylpropyl] 2-benzylpentanoate;oxalic acid
Reactant of Route 4
Reactant of Route 4
[3-(Dimethylamino)-2,2-dimethylpropyl] 2-benzylpentanoate;oxalic acid
Reactant of Route 5
Reactant of Route 5
[3-(Dimethylamino)-2,2-dimethylpropyl] 2-benzylpentanoate;oxalic acid
Reactant of Route 6
Reactant of Route 6
[3-(Dimethylamino)-2,2-dimethylpropyl] 2-benzylpentanoate;oxalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.